molecular formula C16H21N3O4 B7638083 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide

Cat. No. B7638083
M. Wt: 319.36 g/mol
InChI Key: LUVYTMCODFQSAO-UHFFFAOYSA-N
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Description

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide, also known as EMP or ethylmethylphenoxymethoxyacetamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMP is a member of the imidazolidinone family of compounds and has a unique chemical structure that makes it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide involves the inhibition of PDE activity, leading to an increase in intracellular levels of cyclic nucleotides. This, in turn, can activate various signaling pathways and modulate cellular processes such as gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to enhance insulin secretion in pancreatic beta cells, inhibit platelet aggregation, and modulate smooth muscle cell proliferation. This compound has also been shown to have anti-inflammatory effects in various models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide in lab experiments is its high selectivity for certain PDE isoforms, which allows for more specific modulation of cellular signaling pathways. Additionally, this compound has a relatively low toxicity profile and is stable under a wide range of experimental conditions. However, one limitation of this compound is its relatively high cost compared to other PDE inhibitors.

Future Directions

There are several potential future directions for research on N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide and related compounds. One area of interest is the development of more potent and selective PDE inhibitors based on the structure of this compound. Additionally, this compound and related compounds may have potential therapeutic applications in various diseases such as diabetes, cardiovascular disease, and inflammation. Further research is needed to fully understand the mechanisms of action and potential applications of this compound and related compounds.

Synthesis Methods

The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide involves the reaction of 4-ethyl-4-methyl-2,5-dioxoimidazolidine with 3-methylphenol and chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide has been used in a variety of scientific research applications due to its ability to modulate various biological processes. One of the most common uses of this compound is as a tool for studying the role of cyclic nucleotide phosphodiesterases (PDEs) in cellular signaling. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP in cells, and this compound has been shown to selectively inhibit certain PDE isoforms.

properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-5-16(4)14(21)19(15(22)17-16)18-13(20)11(3)23-12-8-6-7-10(2)9-12/h6-9,11H,5H2,1-4H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVYTMCODFQSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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